3-Methylpent-4-yn-2-ol
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Overview
Description
3-Methylpent-4-yn-2-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is also known by other names such as 3-methyl-2-penten-4-yn-1-ol and is characterized by the presence of both an alcohol group and an alkyne group in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpent-4-yn-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of methyl vinyl ketone with acetylene in the presence of metal calcium to produce iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol), which can then be converted to this compound via a rearrangement reaction catalyzed by sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Alkyl halides and other substituted derivatives.
Scientific Research Applications
3-Methylpent-4-yn-2-ol has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including vitamin A.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-yn-2-ol involves its interaction with various molecular targets and pathways. For example, in the production of vitamin A, it undergoes autooxidation, which is inhibited by substituted phenols . The compound can also participate in radical polymerization and other reactions that involve the formation and cleavage of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-pentyn-3-ol: Another compound with a similar structure but different functional groups.
3-Methyl-2-penten-4-yn-1-ol: A closely related compound with similar reactivity and applications.
Uniqueness
3-Methylpent-4-yn-2-ol is unique due to its combination of an alcohol group and an alkyne group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-methylpent-4-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-5(2)6(3)7/h1,5-7H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOPNIVXURPUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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